molecular formula C9H5NOS B1426067 5-(Furan-2-yl)thiophene-2-carbonitrile CAS No. 30979-83-0

5-(Furan-2-yl)thiophene-2-carbonitrile

Cat. No. B1426067
CAS RN: 30979-83-0
M. Wt: 175.21 g/mol
InChI Key: NUSRIPBUBVAJPM-UHFFFAOYSA-N
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Description

Synthesis Analysis

New 2,5-di(thiophen-2-yl)furan-3-carbonitriles as thiophene–furan–thiophene type monomers were synthesized by the oxidation of 2,5-di(thiophen-2-yl)-4,5-dihydrofuran-3-carbonitriles which were prepared by the reaction of 3-oxopropanenitriles with alkenes mediated with manganese (III) acetate using DDQ (2,3-dichloro-5,6-dicyano-p-benzoquinone) .


Chemical Reactions Analysis

Thiophene-2-carbonitrile is used as an electrolyte additive to improve the performance of lithium-ion batteries. It forms a polythiophene protective film on the electrode surface, which improves the interphase stability of the electrode/electrolyte .

Scientific Research Applications

Electrochromic Properties

5-(Furan-2-yl)thiophene-2-carbonitrile derivatives have been used in synthesizing electrochromic materials. The copolymer films derived from these materials show distinct electrochromic properties, making them suitable for electronic display (ECD) applications due to their stability, fast response time, and good optical contrast (Abaci, Ustalar, Yılmaz, & Guney, 2016).

Photophysical Properties

The photophysical properties of compounds such as 5-(5-(4-methoxyphenyl)thiophen-2-yl)thiophene-2-carbonitrile have been studied in various solvents. These studies are crucial for understanding the roles of specific hydrogen bonding and non-specific dipolar interactions in determining their photophysical characteristics (Dappour, Taha, Ismail, & Abdel-Shafi, 2019).

Supercapacitor Applications

The compound has been used in the synthesis of new materials for supercapacitors. For example, poly(2-(thiophen-2-yl)furan) (PTFu), synthesized from 5-(Furan-2-yl)thiophene-2-carbonitrile, exhibits enhanced capacitance properties, suggesting its potential as a promising electrode material for supercapacitor applications (Mo, Zhou, Ma, & Xu, 2015).

Future Directions

Furan platform chemicals, including 5-(Furan-2-yl)thiophene-2-carbonitrile, have the potential to replace traditional resources such as crude oil in substantial parts of the chemical industry. This change requires the workhorse of chemical reactants and petroleum refineries to be replaced with biorefineries .

properties

IUPAC Name

5-(furan-2-yl)thiophene-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5NOS/c10-6-7-3-4-9(12-7)8-2-1-5-11-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUSRIPBUBVAJPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC=C(S2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90725331
Record name 5-(Furan-2-yl)thiophene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90725331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Furan-2-yl)thiophene-2-carbonitrile

CAS RN

30979-83-0
Record name 5-(Furan-2-yl)thiophene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90725331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MA Ismail - Journal of Chemical Research, 2006 - journals.sagepub.com
5′-(4-Cyanophenyl)-2,2′-bifuran-5-carbonitrile (6a) was prepared by two approaches. The first approach involves four steps, employs Stille coupling conditions utilising 2-…
Number of citations: 18 journals.sagepub.com

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